1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H9N3 This compound belongs to the pyrazole family, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, such as 4-methylpyrazole, act as synthetic alcohol dehydrogenase inhibitors . This suggests that 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile may interact with similar targets.
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets to inhibit their function
Biochemical Pathways
Given the potential role of this compound as an inhibitor of alcohol dehydrogenase, it may impact pathways related to alcohol metabolism .
Result of Action
Based on the known actions of similar compounds, it can be hypothesized that this compound may inhibit the function of its targets, potentially leading to changes in cellular metabolism .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially impact the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-ethyl-1H-pyrazole-5-carboxylic acid, which is then converted to the nitrile derivative using dehydration agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield pyrazole-4-methanamine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of catalysts.
Major Products Formed:
Oxidation: Pyrazole-4-carboxylic acids.
Reduction: Pyrazole-4-methanamine derivatives.
Substitution: Amides and other substituted pyrazoles.
Scientific Research Applications
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core but differs in its substituents, leading to different chemical and biological properties.
1-Methyl-5-amino-1H-pyrazole: Another related compound with an amino group at position 5, which imparts different reactivity and applications.
Uniqueness: 1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both ethyl and methyl groups, along with the nitrile functionality, makes it a versatile intermediate in organic synthesis and a promising candidate for further research.
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXMDCWZGXWAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406423 |
Source
|
Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005558-05-3 |
Source
|
Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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